molecular formula C13H21N3O B7511037 N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide

N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide

Cat. No. B7511037
M. Wt: 235.33 g/mol
InChI Key: HEQTVXVWGXWBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide, also known as MPA or 4-methylpregabalin, is a chemical compound that belongs to the class of gabapentinoid drugs. It is a derivative of pregabalin and has been found to have potential applications in the field of scientific research.

Mechanism of Action

N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide binds to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a decrease in neuronal excitability and a reduction in pain and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and anticonvulsant effects in animal studies. It has also been shown to reduce neuropathic pain in animal models. In addition, this compound has been found to have a low potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It has a high binding affinity for the α2δ subunit of voltage-gated calcium channels, which makes it a useful tool for studying the role of these channels in pain and anxiety. It also has a low potential for abuse and dependence, which makes it a safer alternative to other drugs that have similar effects.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, it may be difficult to obtain and may be expensive compared to other drugs that have similar effects.

Future Directions

There are several future directions for the study of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide. One area of research is the development of more potent and selective α2δ ligands that can be used to study the role of voltage-gated calcium channels in pain and anxiety. Another area of research is the investigation of the long-term effects of this compound on neuronal function and behavior. Finally, the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and depression, could also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of scientific research. It has been studied for its effects on the central nervous system and has been found to have anxiolytic and anticonvulsant properties. It binds to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters and leads to a decrease in neuronal excitability. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more potent and selective α2δ ligands and the investigation of its long-term effects on neuronal function and behavior.

Synthesis Methods

The synthesis of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-methylcyclohexanone with methylamine, followed by the reaction of the resulting product with 2-pyrazoline-1-carboxylic acid. The final product is obtained after purification and isolation.

Scientific Research Applications

N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has been found to have potential applications in the field of scientific research. It has been studied for its effects on the central nervous system and has been found to have anxiolytic and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain and has shown promising results in animal studies.

properties

IUPAC Name

N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-11-4-6-12(7-5-11)15(2)13(17)10-16-9-3-8-14-16/h3,8-9,11-12H,4-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQTVXVWGXWBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)C(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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